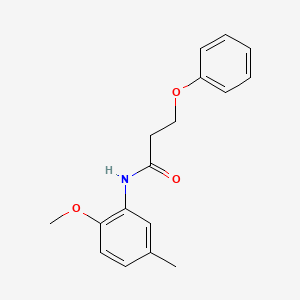
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a member of the class of amides and is structurally similar to other compounds that have been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide may also modulate the activity of ion channels and receptors in the nervous system, which could contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to reduce inflammation, pain, and seizures. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has also been shown to inhibit the growth and proliferation of cancer cells in cell culture and animal studies. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide appears to have a good safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is that it has shown promise in a variety of different therapeutic areas, including inflammation, pain, seizures, and cancer. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide also appears to have a good safety profile, which is important for the development of new drugs. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in lab experiments. For example, the synthesis of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide can be challenging and may require specialized equipment and expertise. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide and to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide. Another area of interest is the investigation of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide as a potential treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in humans, including its absorption, distribution, metabolism, and excretion. Finally, more research is needed to determine the optimal dosage and dosing regimen for N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in humans.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide involves the reaction of 2-methoxy-5-methylphenol and 3-phenoxypropionyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Another study showed that N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide can reduce the severity of seizures in animal models of epilepsy. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has also been investigated for its potential as a treatment for cancer, with promising results in cell culture and animal studies.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKCBRPJYNSPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)

![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)